Molecular Identity: AS-Inclisiran Sodium is a 23-Nucleotide Antisense Strand Distinct from Full Duplex Inclisiran and Cemdisiran
AS-Inclisiran sodium (CAS 1639264-46-2) is the 23-nucleotide antisense strand of inclisiran, with a molecular formula of C237H291F10N101O134P22S4 and molecular weight of 7699.6 g/mol, as reported by supplier specifications . This contrasts with the full duplex inclisiran sodium (CAS 1639324-62-1; MW 17,284.72 g/mol; C529H664F12N176Na43O316P43S6) . The antisense strand contains four terminal phosphorothioate (PS) linkages (two at the 5' end, two at the 3' end) and is fully modified with 2'-F and 2'-OMe nucleotides, whereas the sense strand carries the GalNAc cluster and two terminal PS linkages . The CAS number 1639264-46-2 is also assigned to cemdisiran (an anti-C5 siRNA, MW 16,782.53 g/mol; C542H711F17N169O330P45S6) . Procurement must include orthogonal verification by intact mass spectrometry to distinguish AS-Inclisiran sodium (expected mass ~7699.6 Da) from cemdisiran (~16,782.5 Da) and from the duplex (~17,284.7 Da).
| Evidence Dimension | Molecular weight (g/mol) by chemical formula |
|---|---|
| Target Compound Data | 7699.6 g/mol (C237H291F10N101O134P22S4) |
| Comparator Or Baseline | Full duplex inclisiran sodium: 17,284.72 g/mol; Cemdisiran: 16,782.53 g/mol |
| Quantified Difference | AS-Inclisiran sodium is ~55% smaller than full duplex inclisiran sodium and ~54% smaller than cemdisiran by molecular weight |
| Conditions | Supplier and regulatory specification data |
Why This Matters
Without orthogonal mass confirmation, procurement of AS-Inclisiran sodium under CAS 1639264-46-2 risks receiving cemdisiran instead, an entirely different siRNA targeting complement C5 rather than PCSK9.
- [1] FDA. LEQVIO (inclisiran) prescribing information, Section 11: Description. 2025. View Source
- [2] McLaughlin R, et al. Comprehensive assessment of the diastereomer composition of LEQVIO (Inclisiran). USDA NAL. View Source
